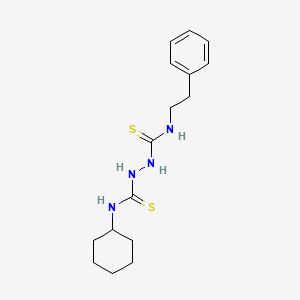![molecular formula C14H14ClN3O2S2 B4693677 4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4693677.png)
4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Overview
Description
4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly known as CCG-203971 and is used in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of CA IX, which plays a crucial role in the regulation of pH in tumor cells. By inhibiting CA IX, CCG-203971 disrupts the pH balance in tumor cells, leading to their death. Additionally, CCG-203971 has been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) and the pro-angiogenic protein vascular endothelial growth factor (VEGF), further contributing to its anti-cancer, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects:
4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, CCG-203971 has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. These effects make CCG-203971 a promising candidate for the treatment of various cancers and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-angiogenic effects, as well as its selectivity for CA IX. However, the limitations of using CCG-203971 include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful dose optimization.
Future Directions
There are several future directions for the research on 4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is to investigate its potential use in combination with other anti-cancer and anti-inflammatory agents to enhance its therapeutic efficacy. Another direction is to develop more potent and selective CA IX inhibitors based on the structure of CCG-203971. Additionally, further studies are needed to determine the optimal dosing and administration of CCG-203971 for its safe and effective use in clinical settings.
Scientific Research Applications
4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of solid tumors. CCG-203971 has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various inflammatory and angiogenic diseases.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c1-9-2-3-11(8-13(9)15)18-14(21)17-10-4-6-12(7-5-10)22(16,19)20/h2-8H,1H3,(H2,16,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEISZBDYZRBZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)
![2,2,4-trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydro-6-quinolinyl 3-(4-nitrophenyl)acrylate](/img/structure/B4693612.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4693613.png)


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4693636.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4693646.png)
![ethyl 4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4693659.png)
![N-[2-(dimethylamino)ethyl]-N'-isopropylethanediamide](/img/structure/B4693662.png)
![methyl 5-methyl-2-[({[4-(trifluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4693663.png)
![N-(2,5-difluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4693665.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine](/img/structure/B4693685.png)

![(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)